N-(2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzodioxole ring fused to a pyrimidine ring, which is further substituted with hydroxy, oxo, and sulfonamide groups
Preparation Methods
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.
Construction of the Pyrimidine Ring: The pyrimidine ring is typically formed through a cyclization reaction involving urea and an appropriate diketone.
Introduction of Functional Groups: The hydroxy, oxo, and sulfonamide groups are introduced through subsequent functionalization reactions, such as oxidation, reduction, and sulfonation.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert oxo groups to hydroxy groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with other substituents, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in tumor growth.
Biology: It is used in studies related to enzyme inhibition and protein interactions, providing insights into cellular processes and disease mechanisms.
Pharmacology: The compound’s pharmacokinetic and pharmacodynamic properties are studied to develop new therapeutic agents.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can disrupt key cellular pathways, leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE can be compared with other similar compounds, such as:
Amuvatinib Derivatives: These compounds share structural similarities and are also investigated for their anticancer properties.
Benzodioxole Derivatives: Compounds with the benzodioxole ring system are studied for their diverse biological activities, including enzyme inhibition and cytotoxicity.
Pyrimidine Derivatives: These compounds are known for their wide range of pharmacological activities, including antiviral, anticancer, and anti-inflammatory effects.
The uniqueness of this compound lies in its specific combination of functional groups and its potential to target multiple biological pathways.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O6S/c15-10-9(4-12-11(16)13-10)21(17,18)14-6-1-2-7-8(3-6)20-5-19-7/h1-4,14H,5H2,(H2,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIRYIZMKZVRBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CNC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51090800 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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